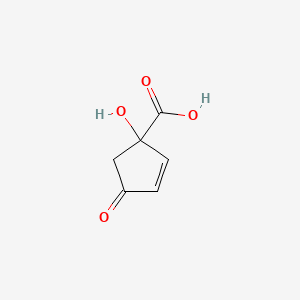
2-Cyclopentene-1-carboxylic acid, 1-hydroxy-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentene-1-carboxylic acid, 1-hydroxy-4-oxo- is a chemical compound with the molecular formula C6H8O3 It is a derivative of cyclopentene, featuring a carboxylic acid group, a hydroxyl group, and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Palladium-Catalyzed Hydrocarboxylation: : One method to synthesize 2-Cyclopentene-1-carboxylic acid involves the palladium-catalyzed hydrocarboxylation of cyclopentene. The reaction proceeds as follows: [ \text{C}_5\text{H}_8 + \text{CO} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_9\text{CO}_2\text{H} ] This method requires the presence of a palladium catalyst and is conducted under specific temperature and pressure conditions .
-
Base-Induced Ring Contraction: : Another synthetic route involves the base-induced ring contraction of 2-chloro cyclohexanone to yield the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .
Industrial Production Methods
The industrial production of 2-Cyclopentene-1-carboxylic acid typically involves large-scale chemical processes that utilize the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a ketone or carboxylic acid group.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentene-1-carboxylic acid, 1-hydroxy-4-oxo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyclopentene-1-carboxylic acid, 1-hydroxy-4-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanecarboxylic acid: Similar in structure but lacks the hydroxyl and ketone groups.
Cyclopentene: The parent hydrocarbon, lacking the carboxylic acid, hydroxyl, and ketone groups.
2-Hydroxybenzoic acid: Contains a hydroxyl group and a carboxylic acid group but differs in the aromatic ring structure.
Uniqueness
2-Cyclopentene-1-carboxylic acid, 1-hydroxy-4-oxo- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyl and ketone groups, along with the carboxylic acid group, allows for diverse chemical transformations and interactions.
Eigenschaften
CAS-Nummer |
91920-56-8 |
|---|---|
Molekularformel |
C6H6O4 |
Molekulargewicht |
142.11 g/mol |
IUPAC-Name |
1-hydroxy-4-oxocyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C6H6O4/c7-4-1-2-6(10,3-4)5(8)9/h1-2,10H,3H2,(H,8,9) |
InChI-Schlüssel |
CPPCADFVLTZYFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C=CC1(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14368721.png)
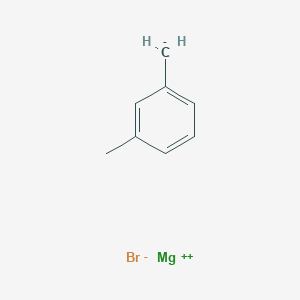
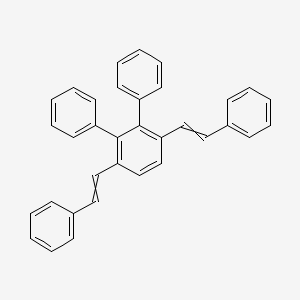
![2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl-](/img/structure/B14368730.png)
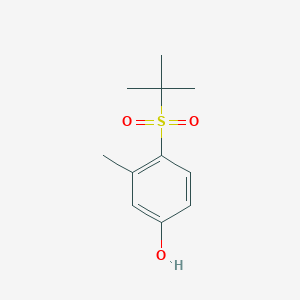
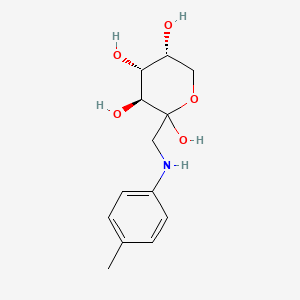
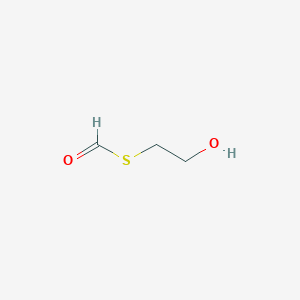
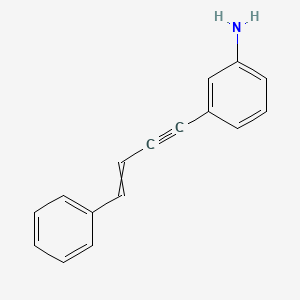
![Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide](/img/structure/B14368776.png)
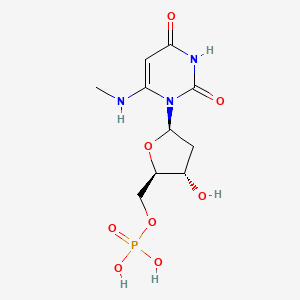
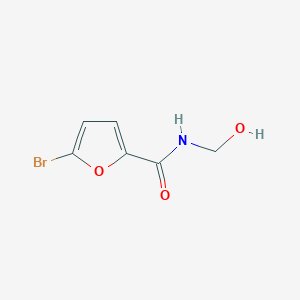
![Dibutyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14368785.png)
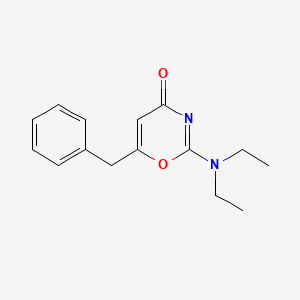
![N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368795.png)
